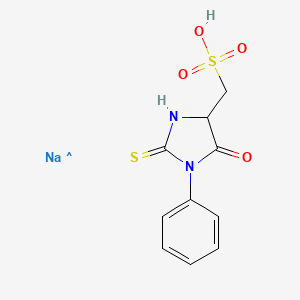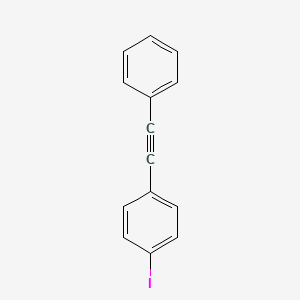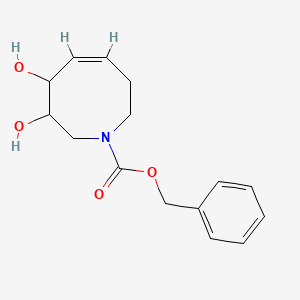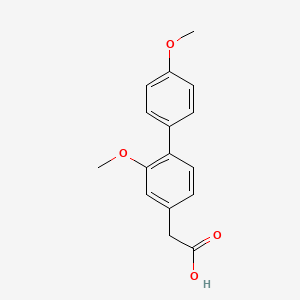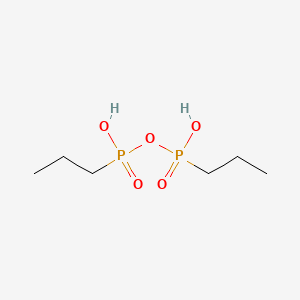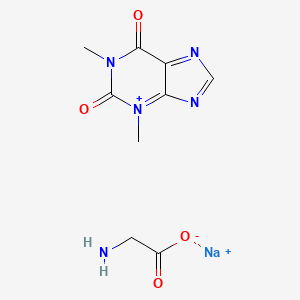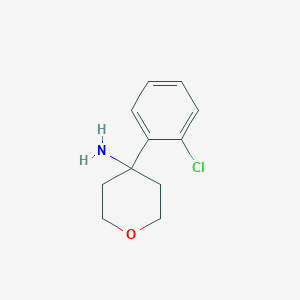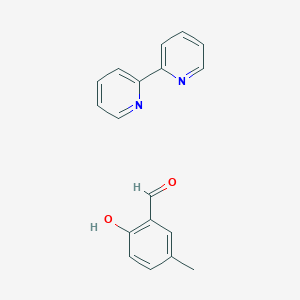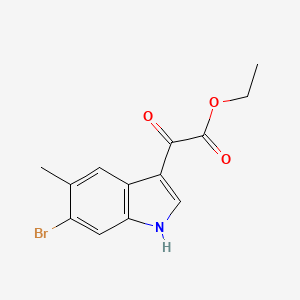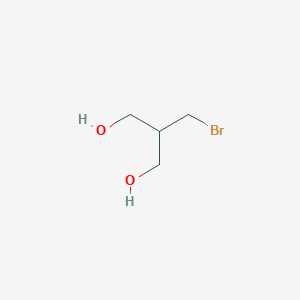
2-(Bromomethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)propane-1,3-diol: 2,2-bis(bromomethyl)propane-1,3-diol , is an organic compound with the molecular formula C5H10Br2O2 . It appears as a white crystalline powder and is primarily used as a reactive flame retardant. This compound is soluble in solvents like toluene, ethanol, ethylene glycol, propylene glycol, and acetone, but only slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. One common method is to react pentaerythritol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the hydroxymethyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(Bromomethyl)propane-1,3-diol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols
科学的研究の応用
Chemistry: 2-(Bromomethyl)propane-1,3-diol is used as a building block in organic synthesis, particularly in the preparation of flame-retardant materials. It is also used in the synthesis of various polymers and resins .
Biology and Medicine: The compound has been studied for its potential use in biomedical applications, including drug delivery systems and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is widely used as a flame retardant in the production of unsaturated polyester resins, thermoplastic resins, and polyurethane resins. It is also used in the manufacturing of rigid polyurethane foam .
作用機序
The primary mechanism by which 2-(Bromomethyl)propane-1,3-diol exerts its effects is through its bromine atoms. The bromine atoms act as flame retardants by interfering with the combustion process. When exposed to heat, the compound releases bromine radicals that react with free radicals generated during combustion, thereby inhibiting the propagation of the flame .
類似化合物との比較
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Comparison: 2-(Bromomethyl)propane-1,3-diol is unique due to its dual bromomethyl groups, which enhance its flame-retardant properties compared to other similar compounds. Its structure allows for efficient incorporation into polymer matrices, providing superior flame retardancy with minimal impact on the mechanical properties of the base resin .
特性
IUPAC Name |
2-(bromomethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-4(2-6)3-7/h4,6-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECNULCVUEEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
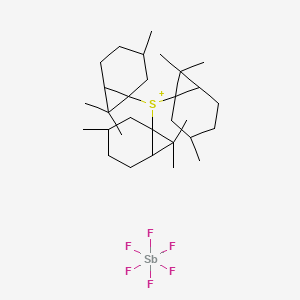
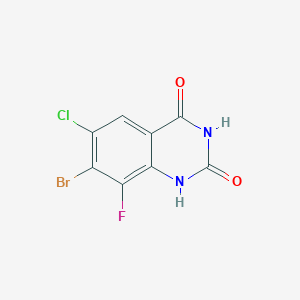
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
